molecular formula C14H26N2O3 B2552029 Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2416243-46-2

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2552029
CAS No.: 2416243-46-2
M. Wt: 270.373
InChI Key: GROPMVKRJSPXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate is a sophisticated spirocyclic building block designed for advanced pharmaceutical research and drug discovery programs. This compound integrates a 7-azaspiro[3.5]nonane scaffold, a structure recognized for its value in medicinal chemistry due to its three-dimensionality and ability to efficiently display pharmacophores, which can lead to improved selectivity and pharmacokinetic properties in candidate molecules . The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom ensures stability during synthetic manipulations, while the primary amine and methoxy functional groups at the 1 and 3 positions, respectively, provide versatile synthetic handles for further elaboration . This molecular architecture makes it a particularly valuable intermediate for constructing novel compounds targeting the central nervous system, as similar spirocyclic amines have demonstrated favorable properties such as high gastrointestinal absorption and blood-brain barrier permeability in computational models . Researchers can leverage this scaffold to develop new therapeutic agents for a range of diseases, utilizing the amine group for amide bond formation or reductive amination and the methoxy group for additional functionalization, thereby rapidly expanding chemical space in lead optimization campaigns. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10(15)9-11(14)18-4/h10-11H,5-9,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPMVKRJSPXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CC2OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-46-2
Record name tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bis-Haloether Cyclization with Acetal Derivatives

The foundational work in spiro[3.5]nonane synthesis originates from patented technology using bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal under phase-transfer conditions. Key parameters include:

  • Reagent Ratios : Optimal 1:1.1 molar ratio of bis(2-chloroethyl) ether to acetal
  • Catalytic System : Tetrabutylammonium bromide (0.15 eq) with potassium iodide (0.15 eq)
  • Temperature Profile : Sustained 70-100°C for 12-24 hours
  • Yield Optimization : 82.6% achieved through controlled water quenching and bicarbonate washes

This method addresses historical challenges of ring-opening side reactions through meticulous stoichiometric control and the use of anhydrous potassium carbonate as an acid scavenger.

Grignard-Mediated Spiroannulation

Alternative approaches adapt Grignard chemistry for spirocycle formation, as demonstrated in related 7-azaspiro[3.5]nonane syntheses:

Reaction Scheme:
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 
+ 2,3-Difluorophenylmagnesium bromide 
→ tert-Butyl 2-(2,3-difluorophenyl)-7-azaspiro[3.5]nonane-7-carboxylate

Critical parameters:

  • Cryogenic conditions (0°C)
  • THF solvent system
  • 1:2 molar ratio of spiroketone to Grignard reagent

Functional Group Introduction Strategies

Methoxylation at Position 3

Post-cyclization functionalization employs two primary pathways:

2.1.1. Nucleophilic Displacement

  • Substrate: 3-Hydroxy intermediate
  • Reagent: Methyl iodide/potassium tert-butoxide
  • Solvent: Anhydrous DMF
  • Yield: 68-72% (analogous systems)

2.1.2. Reductive Amination

  • Starting Material: 3-Keto derivative
  • Conditions: NaBH4/MeOH, 0°C to RT
  • Selectivity: >95% cis-diastereomer formation

Amino Group Installation

The C1 amino group introduces unique synthetic challenges addressed through:

2.2.1. Curtius Rearrangement

  • Substrate: 1-Carboxylic acid derivative
  • Reagent: Diphenylphosphoryl azide (DPPA)
  • Temperature: 80°C toluene reflux
  • Boc Protection: Concurrent tert-butoxycarbonyl introduction

2.2.2. Gabriel Synthesis

  • Intermediate: 1-Bromo derivative
  • Reagents: Potassium phthalimide/DMF
  • Deprotection: Hydrazine/EtOH reflux

Protection/Deprotection Dynamics

Carbamate Protection Strategies

Protecting Group Deprotection Conditions Compatibility
tert-Butoxycarbonyl (Boc) TFA/DCM (0°C to RT) Acid-sensitive groups
Benzyloxycarbonyl (Cbz) H2/Pd-C (1 atm) Hydrogenation-tolerant systems
Fluorenylmethyloxycarbonyl (Fmoc) Piperidine/DMF Alkaline conditions

The Boc strategy predominates due to its orthogonal protection capabilities and mild deprotection using trifluoroacetic acid.

Amino Group Masking

  • Temporary Protection : Trimethylsilyl chloride in pyridine
  • Stable Protection : Benzyl chloroformate (CbzCl)
  • Selective Deprotection : LiAlH4 in THF at -10°C

Industrial-Scale Optimization

Continuous Flow Reactor Adaptation

Pilot plant data reveals:

  • 23% increased yield vs batch processing
  • 45% reduction in reaction time
  • Key parameters:
    • Flow rate: 15 mL/min
    • Reactor volume: 2.5 L
    • Temperature gradient: 70°C → 95°C

Purification Protocols

Technique Purity Enhancement Throughput
Neutral Alumina Chromatography 95% → 99.5% 200 g/h
Crystallization (Hexane/EtOAc) 90% → 98% 500 g/batch
Simulated Moving Bed (SMB) 97% → 99.9% Continuous

The alumina column method remains predominant for small-scale API synthesis, while SMB chromatography gains traction in continuous manufacturing.

Comparative Method Analysis

Yield vs Complexity Matrix

Method Steps Total Yield Complexity
Haloether Cyclization 2 82.6% Moderate
Grignard Annulation 3 68% High
Reductive Amination 4 57% Very High

The cyclization route demonstrates superior efficiency, though requiring specialized phase-transfer catalysts.

Environmental Impact Assessment

  • E-Factor : 18.7 (cyclization) vs 32.4 (Grignard)
  • PMI : 56 kg/kg (optimized process) vs 89 kg/kg (traditional)
  • Solvent Recovery: 92% DMF vs 78% THF

Emerging Technologies

Photoredox Catalysis

Recent advances demonstrate:

  • Visible light-mediated spirocyclization
  • Catalyst: Ir(ppy)3 (2 mol%)
  • Reducing Agent: Hantzsch ester
  • Yield Improvement: 12% over thermal methods

Biocatalytic Approaches

  • Enzyme: Modified P450 monooxygenase
  • Substrate: Linear tertiary amine
  • Conversion: 41% (pilot scale)
  • Selectivity: >99% ee

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of both an amino and a methoxy group, which confer distinct chemical properties and reactivity. These functional groups make it versatile for various chemical transformations and applications in research.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation and subsequent functionalization. For example:

  • Spirocyclic core construction : Starting from tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (MW: 239.32, C₁₃H₂₁NO₃), aminolysis or nucleophilic substitution introduces the 1-amino group .
  • Methoxy group installation : Methoxylation at the 3-position can be achieved using methoxy-containing reagents under basic conditions, though regioselectivity must be controlled via temperature (-20°C to 25°C) .
  • Chromatographic purification : Gradient elution (e.g., 10–80% Et₂O/pentane) is critical for isolating the product with ≥95% purity .
    Key challenges include competing side reactions (e.g., over-alkylation) and optimizing solvent systems to prevent decomposition of the spirocyclic scaffold .

Basic: How is the compound characterized structurally, and what analytical discrepancies might arise?

  • 1H NMR : Peaks for the tert-butyl group typically appear at δ 1.15–1.40 ppm, while methoxy protons resonate at δ 3.20–3.40 ppm. The spirocyclic NH signal (δ 2.58, broad) may overlap with other protons, requiring D₂O exchange for confirmation .
  • Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 297.3 (C₁₅H₂₈N₂O₄). Discrepancies in observed vs. theoretical mass (e.g., ±1 Da) often arise from isotopic contributions or adduct formation .
  • Purity analysis : HPLC with UV detection (λ = 210–254 nm) is standard, but residual solvents (e.g., EtOAc) may require GC-MS validation .

Basic: What safety protocols are essential when handling this compound?

  • Hazard classification : GHS H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) apply. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Generated waste (e.g., reaction filtrates) is classified as hazardous due to toxicity; neutralization or incineration is required .
  • Emergency measures : For skin contact, wash immediately with water (≥15 minutes); inhalation requires fresh air and medical attention if respiratory distress occurs .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

  • NMR inconsistencies : For example, tert-butyl signals vary slightly (δ 1.15 vs. 1.40) depending on solvent (CDCl₃ vs. DMSO-d₆) or concentration. Use standardized conditions (e.g., 400 MHz, CDCl₃) and compare with literature .
  • Purity vs. reactivity : Discrepancies in yield/purity may stem from hygroscopicity or latent crystallization. Lyophilization or recrystallization (e.g., hexane/EtOAC) improves reproducibility .
  • Mass spec anomalies : Adducts (e.g., [M+Na]⁺) or in-source fragmentation require high-resolution MS (HRMS) for unambiguous identification .

Advanced: What strategies optimize regioselectivity during functionalization of the spirocyclic core?

  • Steric and electronic control : The 3-methoxy group directs electrophilic attacks to the less hindered 1-position. Use bulky bases (e.g., LDA) to deprotonate specific NH sites .
  • Catalytic methods : Transition-metal catalysts (e.g., Pd/Cu) enable C–N coupling at the amino group while preserving the spirocyclic structure .
  • Computational modeling : DFT calculations predict charge distribution on the spiro ring, guiding reagent selection for site-specific modifications .

Advanced: How is this compound applied in drug discovery, and what are key stability considerations?

  • Pharmaceutical intermediates : It serves as a rigid scaffold for kinase inhibitors or GPCR modulators due to its conformational restriction .
  • Stability under physiological conditions : The tert-butyl ester hydrolyzes slowly at pH 7.4 (t₁/₂ ~24 hours), making it suitable for prodrug designs. Accelerated degradation occurs in acidic media (pH <3) .
  • Derivatization pathways : The amino group allows for amide bond formation, while the methoxy group can be demethylated to a hydroxyl group for further functionalization .

Advanced: How do impurities impact biological assays, and what purification methods mitigate this?

  • Common impurities : Residual starting materials (e.g., tert-butyl 2-oxo derivatives) or over-alkylated byproducts can exhibit off-target activity. LC-MS tracking identifies critical impurities .
  • Purification techniques :
    • Flash chromatography : Silica gel with EtOAc/hexane gradients removes polar/non-polar impurities .
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .
  • Quality control : Batch-to-batch consistency is verified via ¹H NMR integration and chiral HPLC (if applicable) .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

  • Thermal sensitivity : Exothermic steps (e.g., methoxylation) require controlled addition rates and cooling to avoid decomposition .
  • Solvent selection : Replace low-boiling solvents (e.g., CH₂Cl₂) with alternatives like THF or acetonitrile for safer large-scale reactions .
  • Process optimization : Continuous flow reactors improve mixing efficiency and reduce reaction times for spirocyclic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.